Cas no 1797598-71-0 (3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea)

3-(Thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea is a heterocyclic urea derivative featuring a 1,2,4-oxadiazole core linked to thiophene and phenyl groups. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or bioactive small molecules due to its rigid, aromatic-rich structure. The presence of the thiophene and oxadiazole moieties enhances its binding affinity to biological targets, while the urea linkage offers hydrogen-bonding capabilities for improved selectivity. Its synthetic accessibility and modular design make it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound's stability and solubility profile further support its utility in pharmaceutical research.
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea structure
1797598-71-0 structure
商品名:3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
CAS番号:1797598-71-0
MF:C18H14N4O2S2
メガワット:382.459360599518
CID:5372860

3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea 化学的及び物理的性質

名前と識別子

    • Urea, N-2-thienyl-N'-[2-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-
    • 3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
    • インチ: 1S/C18H14N4O2S2/c23-18(21-16-8-4-10-26-16)19-13-6-2-1-5-12(13)11-15-20-17(22-24-15)14-7-3-9-25-14/h1-10H,11H2,(H2,19,21,23)
    • InChIKey: MDACKGNMCDGDLP-UHFFFAOYSA-N
    • ほほえんだ: N(C1SC=CC=1)C(NC1=CC=CC=C1CC1ON=C(C2SC=CC=2)N=1)=O

3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6372-2594-15mg
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797598-71-0
15mg
$89.0 2023-09-09
Life Chemicals
F6372-2594-75mg
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797598-71-0
75mg
$208.0 2023-09-09
Life Chemicals
F6372-2594-4mg
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797598-71-0
4mg
$66.0 2023-09-09
Life Chemicals
F6372-2594-50mg
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797598-71-0
50mg
$160.0 2023-09-09
Life Chemicals
F6372-2594-5μmol
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797598-71-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6372-2594-25mg
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797598-71-0
25mg
$109.0 2023-09-09
Life Chemicals
F6372-2594-2mg
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797598-71-0
2mg
$59.0 2023-09-09
Life Chemicals
F6372-2594-100mg
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797598-71-0
100mg
$248.0 2023-09-09
Life Chemicals
F6372-2594-20mg
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797598-71-0
20mg
$99.0 2023-09-09
Life Chemicals
F6372-2594-10mg
3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797598-71-0
10mg
$79.0 2023-09-09

3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea 関連文献

3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)ureaに関する追加情報

Introduction to 3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea (CAS No. 1797598-71-0) and Its Applications in Modern Chemical Biology

3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea, identified by its CAS number 1797598-71-0, represents a sophisticated molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives characterized by the presence of multiple functional groups, including thiophene rings and oxadiazole moieties, which contribute to its unique chemical properties and biological activities.

The structural framework of 3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea is meticulously designed to exploit synergistic interactions between its various components. The thiophene ring, a prominent feature in many bioactive molecules, is known for its ability to modulate electronic properties and enhance binding affinity. In this compound, the thiophene moiety at the 2-position serves as a key pharmacophore, contributing to its potential utility in drug design.

Complementing the thiophene units is the 1,2,4-oxadiazole ring, a heterocyclic scaffold widely recognized for its pharmacological versatility. Oxadiazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl group into the phenyl ring further enhances the compound's complexity and functionality. This structural motif introduces multiple sites for interaction with biological targets, making it a promising candidate for developing novel therapeutic agents.

The urea functional group in 3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea plays a crucial role in modulating the compound's solubility and bioavailability. Urea-based derivatives are well-documented for their ability to form hydrogen bonds with biological targets, thereby improving binding affinity. The strategic placement of the urea group in this molecule ensures optimal interactions with potential receptors or enzymes in biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like 3-(thiophen-2-yl)-1-(2-{[3-(thiophen-2-yli)]methyl}phenyl)urea with greater accuracy. These computational tools allow for the identification of key interaction points between the compound and its biological targets, facilitating the design of more effective drug candidates. The integration of machine learning algorithms has further refined these predictions by analyzing vast datasets of known bioactive compounds.

In vitro studies have begun to explore the potential applications of 1797598-71 in various therapeutic areas. Initial research suggests that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses. The presence of multiple heterocyclic rings enhances its ability to disrupt pathological signaling pathways by selectively interacting with target proteins. This selective binding profile is crucial for minimizing side effects associated with drug therapy.

The synthesis of 3-(thiophen--(thiophen--(thiophen--(thiophen--(thiophene ring)methyl)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methyl)urea has been optimized to ensure high yield and purity. Advanced synthetic techniques, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These methods not only improve synthetic efficiency but also enhance the overall quality of the final product.

The pharmacokinetic properties of 1797598 are under active investigation to assess its suitability for clinical applications. Studies are focused on determining its metabolic stability, distribution patterns within biological systems, and excretion pathways. Understanding these parameters is essential for predicting how the compound will behave in vivo and for designing appropriate dosing regimens.

One of the most promising areas of research involves exploring the potential of CAS No 1797598 as an antitumor agent. Preclinical studies have indicated that it may interfere with critical cellular processes involved in cancer progression. By inhibiting key enzymes or disrupting signaling cascades that promote tumor growth, this compound could offer a novel approach to cancer therapy. Further research is needed to validate these findings and to identify potential mechanisms of action.

The development of new antiviral drugs has also been influenced by compounds like 1797598. The ability of viral pathogens to rapidly mutate poses significant challenges for traditional antiviral therapies. The unique structural features of this molecule may enable it to target conserved viral proteins or processes that are less susceptible to mutation. This could lead to more effective treatments against viruses that have become resistant to existing drugs.

Environmental considerations have also been taken into account during the development process of 3-(thiophen--(thiophen--(thiophen--(thiophen--(thiophene ring)methyl)methoxy)methoxy)methoxy)methyl)urea (CAS No 1797598). Efforts have been made to design synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been integrated into the synthesis process to ensure sustainability throughout production.

The future prospects for this compound are promising as ongoing research continues to uncover new applications and refine its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress by combining experimental data with computational modeling approaches.

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